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Compound of Interest

Compound Name: 4-Bromoquinolin-6-ol

Cat. No.: B3030181 Get Quote

This in-depth technical guide provides a comprehensive overview of the predicted

spectroscopic data for 4-Bromoquinolin-6-ol, a molecule of significant interest in medicinal

chemistry and materials science. This document is intended for researchers, scientists, and

drug development professionals, offering a detailed analysis of its expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The protocols

and interpretations herein are grounded in established spectroscopic principles and data from

analogous quinoline derivatives, ensuring a high degree of scientific integrity.

Introduction: The Structural Significance of 4-
Bromoquinolin-6-ol
4-Bromoquinolin-6-ol belongs to the quinoline family, a class of heterocyclic aromatic

compounds that form the core of many synthetic pharmaceuticals and natural products.[1] The

strategic placement of a bromine atom at the 4-position and a hydroxyl group at the 6-position

significantly influences the molecule's electronic environment and, consequently, its

spectroscopic signature. Understanding this signature is paramount for its unambiguous

identification, purity assessment, and the elucidation of structure-activity relationships in novel

drug discovery endeavors.[1]

Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for 4-Bromoquinolin-6-ol.
These predictions are derived from the analysis of substituent effects on the quinoline core and
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established fragmentation patterns of bromo-aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule.

[1] The electron-withdrawing nature of the nitrogen atom and the substituents (bromine and

hydroxyl) will cause characteristic shifts in the proton and carbon signals.[1][2]

¹H NMR (Proton NMR) Data (Predicted)

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.5 d ~4.5

H-3 ~7.8 d ~4.5

H-5 ~7.9 d ~9.0

H-7 ~7.2 dd ~9.0, 2.5

H-8 ~7.5 d ~2.5

OH ~9.5-10.5 br s -

¹³C NMR (Carbon NMR) Data (Predicted)
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~150

C-3 ~122

C-4 ~125

C-4a ~148

C-5 ~124

C-6 ~155

C-7 ~118

C-8 ~130

C-8a ~138

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups within a molecule.[3] The

IR spectrum of 4-Bromoquinolin-6-ol is expected to exhibit characteristic absorption bands

corresponding to its hydroxyl, aromatic, and bromo functionalities.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3400-3200 (broad) O-H stretch Phenolic Hydroxyl

3100-3000 C-H stretch Aromatic

1620-1580 C=C and C=N stretch Quinoline Ring

1275-1200 C-O stretch Phenolic Hydroxyl

850-750 C-H out-of-plane bend Aromatic

760-505 C-Br stretch Bromo substituent
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Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound.[4] A key feature in the mass spectrum of 4-Bromoquinolin-6-ol will be the

isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal

abundance, which results in two molecular ion peaks (M⁺ and M+2) of similar intensity,

separated by two mass units.[5][6]

Predicted Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio) Ion Fragmentation Pathway

223/225 [C₉H₆BrNO]⁺ Molecular Ion (M⁺)

194/196 [C₉H₅BrO]⁺ Loss of HCN

144 [C₉H₆NO]⁺ Loss of Br radical

116 [C₈H₆N]⁺ Loss of CO from [M-Br]⁺

Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for

4-Bromoquinolin-6-ol.

NMR Spectroscopy Protocol
This protocol is designed for a high-field NMR spectrometer (400 MHz or higher) to ensure

optimal signal dispersion.[7]

Workflow for NMR Data Acquisition

Sample Preparation Data Acquisition Data Processing

Weigh 5-10 mg (¹H) or
20-50 mg (¹³C) of sample

Dissolve in 0.6-0.7 mL
of deuterated solvent

(e.g., DMSO-d₆)

Transfer to a
5 mm NMR tube

Spectrometer Setup
(Tune and Shim) Acquire ¹H Spectrum Acquire ¹³C Spectrum Fourier Transform Phase Correction Baseline Correction Referencing to

Solvent Peak
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Click to download full resolution via product page

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

Sample Preparation:

Accurately weigh 5-10 mg of 4-Bromoquinolin-6-ol for ¹H NMR and 20-50 mg for ¹³C

NMR experiments.

Select a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆,

which is often a good choice for phenols.

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

Transfer the solution to a clean, dry 5 mm NMR tube. For precise chemical shift

referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be

added.

Data Acquisition:

Insert the NMR tube into the spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

For ¹H NMR, use a standard one-pulse sequence. Typically, 8-16 scans are sufficient.[7]

For ¹³C NMR, use a proton-decoupled pulse sequence. A higher number of scans (e.g.,

1024 or more) will be necessary due to the low natural abundance of ¹³C.[7]

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

spectrum.

Perform phase and baseline corrections to ensure accurate peak integration and chemical

shift determination.
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Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H

and ~39.52 ppm for ¹³C).

IR Spectroscopy Protocol
This protocol outlines the acquisition of an IR spectrum using an Attenuated Total Reflectance

(ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Workflow for FTIR Data Acquisition

Start

Acquire Background Spectrum
(Clean ATR Crystal)

Place a small amount of
solid sample on the ATR crystal

Acquire Sample Spectrum

Process Data
(Baseline Correction, Peak Picking)

End

Click to download full resolution via product page

Caption: Step-by-step workflow for acquiring an FTIR spectrum using an ATR accessory.
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Detailed Steps:

Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

This will be subtracted from the sample spectrum to remove contributions from the

atmosphere (e.g., CO₂ and water vapor).

Sample Application: Place a small amount of solid 4-Bromoquinolin-6-ol onto the ATR

crystal.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: Perform a baseline correction and identify the peak positions

(wavenumbers) of the absorption bands.

Mass Spectrometry Protocol
This protocol describes the analysis of 4-Bromoquinolin-6-ol using Gas Chromatography-

Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Workflow for GC-MS Data Acquisition

Sample Preparation Gas Chromatography Mass Spectrometry

Dissolve a small amount
of sample in a

volatile solvent (e.g., Methanol)

Inject the sample
into the GC

Separate components
on the GC column Electron Ionization (EI) Mass Analysis Detection

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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